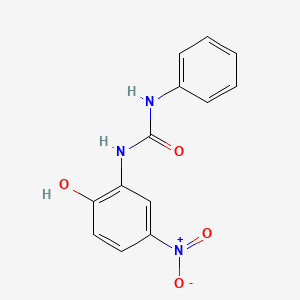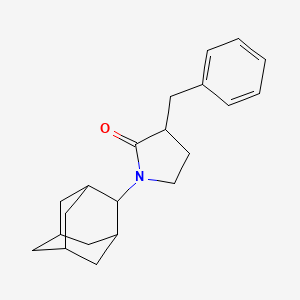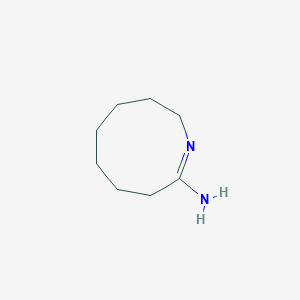
1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin ist eine Verbindung, die zur Klasse der Chinoxalinderivate gehört. Chinoxaline sind stickstoffhaltige heterocyclische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind . Diese spezielle Verbindung hat aufgrund ihrer potenziellen pharmakologischen Eigenschaften und Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt.
Vorbereitungsmethoden
Die Synthese von 1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin beinhaltet typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte :
Bildung des Chinoxalinkerns: Der erste Schritt beinhaltet die Kondensation von o-Phenylendiamin mit einer geeigneten 1,2-Dicarbonylverbindung, um den Chinoxalinkern zu bilden.
Einführung von Chloratomen: Der Chinoxalinkern wird dann mit Reagenzien wie Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) chloriert, um Chloratome an den Positionen 6 und 7 einzuführen.
Benzylierung: Das chlorierte Chinoxalin wird dann einer Benzylierung mit Benzylchlorid in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) unterzogen.
Hydrazinsubstitution: Schließlich wird das benzylierte Chinoxalin mit Hydrazinhydrat umgesetzt, um die Hydrazin-Gruppe an der 2-Position einzuführen.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und zur Reduzierung der Kosten beinhalten, wobei häufig kontinuierliche Strömungsreaktoren und Prinzipien der grünen Chemie eingesetzt werden, um die Effizienz und Nachhaltigkeit zu verbessern .
Chemische Reaktionsanalyse
1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden, um Chinoxalin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können die Verbindung in ihre entsprechenden Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Chloratomen auftreten, wobei Nucleophile wie Amine oder Thiole die Chloratome ersetzen, um neue Derivate zu bilden.
Kondensation: Die Hydrazin-Gruppe kann an Kondensationsreaktionen mit Carbonylverbindungen teilnehmen, um Hydrazone oder Hydrazide zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, Lösungsmittel wie Ethanol oder Dichlormethan und kontrollierte Temperaturen . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Chinoxaline, Hydrazone und Amine.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Monoaminoxidase-Inhibitor untersucht, was bei der Behandlung neurologischer Erkrankungen wie Depression und Parkinson-Krankheit nützlich sein könnte.
Antimikrobielle Wirkstoffe: Chinoxalinderivate, einschließlich dieser Verbindung, haben eine vielversprechende antimikrobielle Aktivität gegen verschiedene Bakterien- und Pilzstämme gezeigt.
Materialwissenschaft: Chinoxalinderivate werden auch für ihre Anwendungen in der organischen Elektronik und als Bausteine für fortschrittliche Materialien untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. Als potenzieller Monoaminoxidase-Inhibitor bindet die Verbindung beispielsweise an das aktive Zentrum des Enzyms und verhindert so den Abbau von Neurotransmittern wie Serotonin und Dopamin. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn, was die Symptome von Depression und anderen neurologischen Erkrankungen lindern kann .
Analyse Chemischer Reaktionen
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted quinoxalines, hydrazones, and amines.
Wissenschaftliche Forschungsanwendungen
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as depression and Parkinson’s disease.
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Cancer Research: The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for anticancer research, particularly in targeting specific cancer cell lines.
Material Science: Quinoxaline derivatives are also explored for their applications in organic electronics and as building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin kann mit anderen Chinoxalinderivaten verglichen werden, wie zum Beispiel:
3-Benzyl-2-substituierte Chinoxaline: Diese Verbindungen weisen ebenfalls eine Monoaminoxidase-inhibitorische Aktivität auf, können sich aber in ihrer Potenz und Selektivität unterscheiden.
6,7-Dichlorchinoxalin-2-carboxylate: Diese Derivate werden auf ihre antimikrobiellen und anticancerogenen Eigenschaften untersucht, ähnlich dem Hydrazinderivat.
Chinoxalin-N-Oxide: Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle und anticancerogene Wirkungen.
Die Einzigartigkeit von 1-(3-Benzyl-6,7-dichlorchinoxalin-2-yl)hydrazin liegt in seinem spezifischen Substitutionsmuster und dem Vorhandensein der Hydrazin-Gruppe, die im Vergleich zu anderen Chinoxalinderivaten eine eindeutige chemische Reaktivität und biologische Aktivität verleiht .
Eigenschaften
Molekularformel |
C15H12Cl2N4 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-7-12-13(8-11(10)17)20-15(21-18)14(19-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6,18H2,(H,20,21) |
InChI-Schlüssel |
UMCSOEDKYUEPEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N=C2NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)






![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)

